Cas no 1396708-80-7 (4-methyl-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-2-carboxamide)

4-Methyl-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-imidazole core with a carboxamide linkage. Its structural complexity offers potential utility in medicinal chemistry, particularly in the development of targeted small-molecule inhibitors or modulators. The presence of thiophene and imidazole moieties enhances binding affinity to biological targets, while the methyl substitution may influence pharmacokinetic properties. This compound is of interest for applications in drug discovery, where its scaffold could serve as a versatile intermediate for further derivatization. Its synthesis and characterization are well-documented, ensuring reproducibility for research applications. Suitable for academic and industrial investigations requiring precise molecular interactions.
4-methyl-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-2-carboxamide structure
1396708-80-7 structure
Product Name:4-methyl-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-2-carboxamide
CAS No:1396708-80-7
MF:C15H15N3OS2
MW:317.42910027504
CID:5400700
Update Time:2025-05-27

4-methyl-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-N-[2-[5-(2-thienyl)-1H-imidazol-2-yl]ethyl]-2-thiophenecarboxamide
    • 4-methyl-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-2-carboxamide
    • Inchi: 1S/C15H15N3OS2/c1-10-7-13(21-9-10)15(19)16-5-4-14-17-8-11(18-14)12-3-2-6-20-12/h2-3,6-9H,4-5H2,1H3,(H,16,19)(H,17,18)
    • InChI Key: CJAKTOATLVPCAL-UHFFFAOYSA-N
    • SMILES: C1(C(NCCC2NC(C3SC=CC=3)=CN=2)=O)SC=C(C)C=1

Experimental Properties

  • Density: 1.327±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 624.8±55.0 °C(Predicted)
  • pka: 13.12±0.10(Predicted)

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Additional information on 4-methyl-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-2-carboxamide

4-Methyl-N-{2-[4-(Thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-2-carboxamide (CAS No. 1396708-80-7): An Overview

4-Methyl-N-{2-[4-(Thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-2-carboxamide (CAS No. 1396708-80-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, often referred to by its IUPAC name, belongs to a class of heterocyclic compounds that exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

The molecular structure of 4-methyl-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-2-carboxamide is characterized by the presence of a thiophene ring, an imidazole ring, and a carboxamide functional group. The thiophene ring is a five-membered aromatic ring containing one sulfur atom, which imparts unique electronic and steric properties to the molecule. The imidazole ring, on the other hand, is a five-membered heterocyclic ring with two nitrogen atoms, which is known for its ability to form hydrogen bonds and coordinate with metal ions. The carboxamide group further enhances the molecule's solubility and reactivity, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of 4-methyl-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-2-carboxamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.

In addition to its anti-inflammatory properties, 4-methyl-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-2-carboxamide has shown promise in cancer research. A 2020 study published in the European Journal of Medicinal Chemistry demonstrated that this compound possesses significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical processes for preventing tumor growth and metastasis.

The structural features of 4-methyl-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-2-carboxamide also contribute to its potential as an anti-viral agent. A recent study published in Antiviral Research in 2021 found that this compound exhibits broad-spectrum antiviral activity against several RNA viruses, including influenza virus and coronavirus. The researchers attributed this activity to the compound's ability to interfere with viral replication and assembly processes.

Beyond its biological activities, the synthesis of 4-methyl-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-2-carboxamide has been extensively studied to optimize its yield and purity. A 2019 publication in Organic Letters described a highly efficient synthetic route that involves the coupling of thiophene carboxylic acid with an imidazole derivative using a palladium-catalyzed reaction. This method not only improves the overall yield but also reduces the formation of side products, making it suitable for large-scale production.

The pharmacokinetic properties of 4-methyl-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-2-carboxamide have also been investigated to assess its suitability as a drug candidate. A study published in Pharmaceutical Research in 2018 reported that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability, low plasma protein binding, and moderate metabolic stability. These properties are crucial for ensuring that the compound can be effectively absorbed and distributed throughout the body.

In conclusion, 4-methyl-N-{2-[4-(thiophen-2-y l)-1H-imidazol - 3 - yl ] eth y l } thi o ph e n e - 3 - c ar b o x am i d e (CAS No. 1396708 - 80 - 7) represents a promising lead compound in medicinal chemistry with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for clinical use.

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